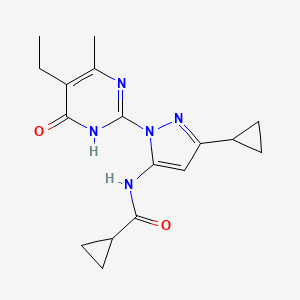

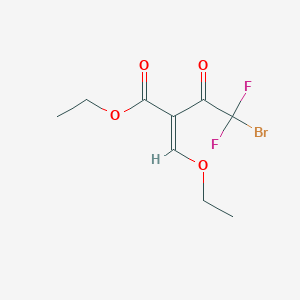

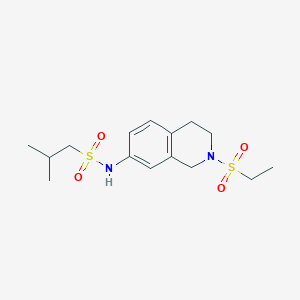

![molecular formula C14H9BrClFO2 B2546268 5-溴-2-[(2-氯-6-氟苯甲基)氧基]苯甲醛 CAS No. 309936-81-0](/img/structure/B2546268.png)

5-溴-2-[(2-氯-6-氟苯甲基)氧基]苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde is a compound that can be synthesized from bromoarenes and benzaldehydes. It is a molecule that contains a bromine atom and a benzyl ether group with a chloro-fluoro substitution on the aromatic ring. This compound is likely to be of interest due to its potential use in the synthesis of more complex molecules, such as pharmaceuticals or materials with specific properties.

Synthesis Analysis

The synthesis of related compounds typically involves a multi-step process starting from simple bromoarenes and benzaldehydes. For instance, a convergent synthesis of tetrahydro-5H-benzo[c]fluorene derivatives has been reported, which involves a ring-closing metathesis (RCM) using Hoveyda-Grubbs II catalyst, followed by an acid-mediated cyclization/nucleophilic addition to yield the final product with high stereo- and regio-control . Similarly, the synthesis of 5-bromo-3-tert-butyl-2-hydroxy-benzaldehyde involves formylation of 2-(tert-butyl)phenol followed by bromination under optimized conditions . These methods could potentially be adapted for the synthesis of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde.

Molecular Structure Analysis

The molecular structure of related bromo-substituted benzaldehydes has been studied using various spectroscopic techniques. For example, 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes and their oximes were characterized by FT-IR, GC-MS, and NMR spectroscopy, and their favored conformations were predicted using computational methods . The crystal structure of 2-bromo-5-fluorobenzaldehyde revealed that the benzaldehyde oxygen atom is trans to the bromo substituent, and the molecule exhibits short Br...F interactions and π-stacking in the crystal lattice . These findings provide insights into the structural characteristics that might also be relevant for 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde.

Chemical Reactions Analysis

Bromo-substituted benzaldehydes can undergo various chemical reactions. For instance, selective ortho-bromination of substituted benzaldoximes using Pd-catalyzed C-H activation has been applied to synthesize substituted 2-bromobenzaldehydes . The reactivity of bromo-substituted compounds can also be seen in the synthesis of non-peptide CCR5 antagonists, where bromination steps are crucial for constructing the desired molecular framework . These reactions highlight the versatility of bromo-substituted benzaldehydes in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-substituted benzaldehydes are influenced by their functional groups and substituents. For example, the presence of electron-withdrawing groups such as bromine and fluorine can affect the molecule's reactivity and interaction with other chemical species. The crystallographic study of 2-bromo-5-fluorobenzaldehyde provides evidence of specific intermolecular interactions, such as halogen bonding and π-stacking, which could also be expected in the case of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde . These properties are important for understanding the behavior of the compound in different environments and can influence its application in further chemical transformations.

科学研究应用

合成和光谱分析

5-溴-2-[(2-氯-6-氟苯甲基)氧基]苯甲醛及其衍生物已通过包括 FT-IR、GC-MS 和 NMR 光谱在内的各种方法合成和表征。分析了这些化合物的构象、几何参数和分子性质,表明它们在合成复杂有机分子方面具有潜力 (Balachander & Manimekalai, 2017).

功能化苯并噻吩和苯并呋喃合成

研究表明,相关的溴和氯取代苯甲醛在功能化苯并噻吩和苯并呋喃的合成中很有用,展示了它们在开发具有潜在药物和材料科学应用的新型有机化合物中的作用 (Capperucci, Degl'innocenti, Nocentini, & Pollicino, 2009).

有机合成和催化

该化合物及其结构类似物用于有机合成,特别是在取代苯甲醛肟的选择性邻位溴化中。该应用对于合成取代的 2-溴苯甲醛至关重要,后者是有机合成中有价值的中间体,证明了该化合物在合成有机化学和催化中的相关性 (Dubost, Fossey, Cailly, Rault, & Fabis, 2011).

抗菌应用

对来自涉及氯和溴取代苯甲醛的反应的反式-2-苄氧基-3(4-氯(溴苯基)环氧乙烷的合成进行的研究显示了潜在的抗菌应用。这些化合物被研究作为润滑油和燃料的抗菌添加剂,突出了它们在工业应用中的重要性 (Talybov, Akhmedova, & Yusubov, 2022).

放射化学合成

在放射化学中,合成了类似的氟-18 取代芳香醛,用作放射性药物生产中的中间体。这一应用强调了卤素取代苯甲醛在诊断和治疗剂开发中的重要性 (Lemaire, Damhaut, Plenevaux, Cantineau, Christiaens, & Guillaume, 1992).

属性

IUPAC Name |

5-bromo-2-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrClFO2/c15-10-4-5-14(9(6-10)7-18)19-8-11-12(16)2-1-3-13(11)17/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQKRWRWITXVNQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)Br)C=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

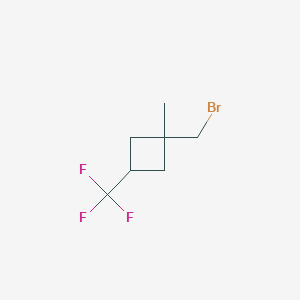

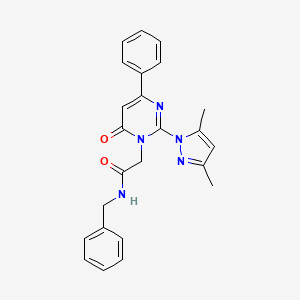

![4-ethyl-N-[2-(1-methyl-1H-indol-5-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2546188.png)

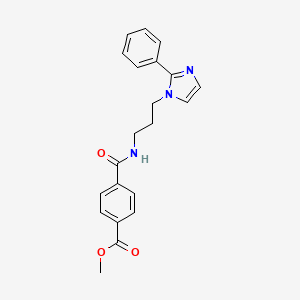

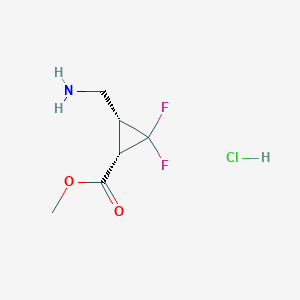

![(5-Fluoropyridin-3-yl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2546197.png)

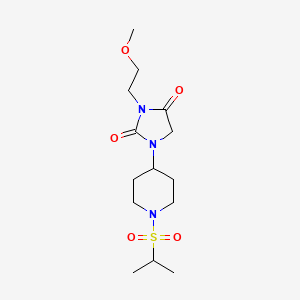

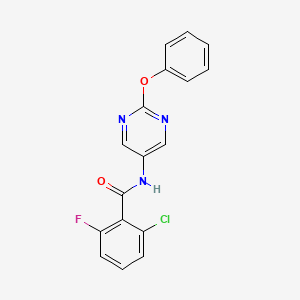

![2-{[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2546200.png)

![2-[4-(2-Methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2546206.png)